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molecular formula C13H17ClN2O2 B2655876 Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate CAS No. 870689-19-3

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate

Cat. No. B2655876
M. Wt: 268.74
InChI Key: BYBRMMUKXHIMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309240B2

Procedure details

To a de-gassed suspension of zinc powder (912 mg, 14 mmol) in DMA (2.3 mL) was added drop-wise a solution of chlorotrimethylsilane and 1,2-dibromoethane (0.1 mL, 7:5 v/v ratio) and the resultant mixture was stirred at room temperature for 15 minutes. To this mixture was then added dropwise to a solution of 3-iodoazetidine-1-carboxylic acid tert-butyl ester (3.2 g, 11.3 mmol) in DMA (8.0 mL) and the resultant mixture was stirred at room temperature for 15 minutes. In a separate flask, PdCl2(dppf)2.DCM (196 mg, 0.24 mmol) and then copper iodide (92 mg, 0.48 mmol) were added to a degassed solution of 2-chloro-4-iodopyridine in DMA (20 mL). After allowing to age for 30 minutes, the zinc suspension above was added to the iodopyridine solution and the reaction mixture was allowed to stir at room temperature for 2 hours. The resultant mixture was quenched by adding saturated ammonium chloride solution and was then extracted with TBME (×2). The combined organic washings were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-25% ethyl acetate in cyclohexane) to afford the title compound as a white solid (1.2 g, 56%). LCMS (Method F): RT=3.71 min, m/z: 414 [M+H+].
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
912 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.2 g
Type
reactant
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
196 mg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
92 mg
Type
catalyst
Reaction Step Eight
Yield
56%

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.BrCCBr.[C:10]([O:14][C:15]([N:17]1[CH2:20][CH:19](I)[CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(Cl)Cl.[Cl:25][C:26]1[CH:31]=[C:30](I)[CH:29]=[CH:28][N:27]=1.IC1C=CC=CN=1>CC(N(C)C)=O.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Cu](I)I>[C:10]([O:14][C:15]([N:17]1[CH2:20][CH:19]([C:29]2[CH:28]=[N:27][C:26]([Cl:25])=[CH:31][CH:30]=2)[CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11] |f:8.9.10.11|

Inputs

Step One
Name
Quantity
2.3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
912 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)I
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
196 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
92 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant mixture was quenched
ADDITION
Type
ADDITION
Details
by adding saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
was then extracted with TBME (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic washings were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (0-25% ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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